Antiviral agent 5

Synthetic methodology Process chemistry Antiviral protease inhibitor intermediate

Antiviral agent 5 (CAS 2698336‑82‑0) is the bis‑Boc‑protected methyl ester of (3S)‑pyrrolid‑2‑one‑3‑yl‑l‑alanine, a conformationally constrained glutamine analogue that serves as the P1 pharmacophore in numerous covalent inhibitors of 3C and 3CL cysteine proteases, including SARS‑CoV‑2 Mpro. This cyclic glutamine mimic pre‑positions the lactam nitrogen to avoid undesired intramolecular cyclisation while presenting the carbonyl oxygen for recognition by the protease S1 pocket, a design feature exploited in clinical candidates such as PF‑00835231 and MK‑7845.

Molecular Formula C18H30N2O7
Molecular Weight 386.4 g/mol
Cat. No. B10831351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 5
Molecular FormulaC18H30N2O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C(CC1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C18H30N2O7/c1-17(2,3)26-15(23)20(16(24)27-18(4,5)6)12(14(22)25-7)10-11-8-9-19-13(11)21/h11-12H,8-10H2,1-7H3,(H,19,21)/t11-,12-/m0/s1
InChIKeyHRSYZHWLVOLMAM-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 5 (CAS 2698336-82-0): Core Building Block for 3C/3CL Protease Inhibitor Synthesis


Antiviral agent 5 (CAS 2698336‑82‑0) is the bis‑Boc‑protected methyl ester of (3S)‑pyrrolid‑2‑one‑3‑yl‑l‑alanine, a conformationally constrained glutamine analogue that serves as the P1 pharmacophore in numerous covalent inhibitors of 3C and 3CL cysteine proteases, including SARS‑CoV‑2 Mpro [1]. This cyclic glutamine mimic pre‑positions the lactam nitrogen to avoid undesired intramolecular cyclisation while presenting the carbonyl oxygen for recognition by the protease S1 pocket, a design feature exploited in clinical candidates such as PF‑00835231 and MK‑7845 [2]. The compound is supplied as a research‑grade intermediate by multiple vendors and is delivered as a colourless oil, soluble in DMSO at ≥100 mg/mL (258.77 mM) .

Antiviral Agent 5 Procurement: Why Not Any Cyclic Glutamine Analogue Will Suffice


Although (3S)‑pyrrolid‑2‑one‑3‑yl‑l‑alanine is the conserved glutamine‑mimetic core across many 3C/3CL protease inhibitors, the specific protecting‑group pattern dictates both downstream synthetic efficiency and final drug candidate performance. The mono‑Boc derivative (compound 1 in the Vuong–Vederas synthesis) has historically been the commercially available form, but its preparation via the standard cyanomethylation route averages only 27–66 % overall yield and routinely falls to ~40 % on kilogram scale [1]. The bis‑Boc‑protected variant provided as Antiviral agent 5 eliminates the problematic mono‑Boc amide proton that can participate in unwanted side reactions during N‑alkylation and coupling steps [1]. Moreover, replacing the cyclic amide with an acyclic or difluorinated glutamine surrogate—as in MK‑7845—radically alters the hydrogen‑bond network with His163 of the protease, necessitating complete re‑optimisation of the inhibitor scaffold and yielding different ADME profiles [2]. These factors collectively mean that simple interchange of P1 building blocks is not possible without compromising synthetic yield, cost, or biological activity.

Antiviral Agent 5: Quantitative Comparative Evidence for Procurement Decisions


Overall Synthetic Yield: Bis‑Boc Route (79–86 %) vs. Pfizer Kilo‑Scale Route (40 %)

The Vuong–Vederas synthesis of Antiviral agent 5 (bis‑Boc compound 6) provides a reliable 79–86 % overall yield over five steps starting from N‑Boc‑l‑glutamate dimethyl ester, compared with the benchmark 40 % overall yield over three steps reported by Pfizer Global Research and Development for the mono‑Boc analogue (compound 1) [1]. Literature yields for the mono‑Boc compound typically range from 27 % to 66 %, with the authors noting that in their hands ∼40 % was generally the maximum achievable [1].

Synthetic methodology Process chemistry Antiviral protease inhibitor intermediate

Step‑Count vs. Purification Burden: Five Steps with Facile Work‑up vs. Three Steps with Chromatographic Losses

Although the bis‑Boc route comprises five synthetic steps versus three for the cyanomethylation route used by Pfizer, the Vuong–Vederas procedure avoids the problematic initial alkylation step that is the major point of product loss in the prior art [1]. Each step proceeds in high yield (90–100 % per step) and requires only filtration through a silica plug or extraction/washing rather than extensive chromatography, making the overall process more amenable to scale‑up [1].

Process scalability Purification efficiency Medicinal chemistry supply

Protecting‑Group Architecture: bis‑Boc vs. mono‑Boc and Impact on Downstream Coupling

Antiviral agent 5 carries two Boc groups on the lactam nitrogen, eliminating the acidic amide N–H that is present in the mono‑Boc derivative (compound 1). This prevents intramolecular cyclisation and competing N‑alkylation during subsequent coupling reactions. The utility of the bis‑Boc protection was validated by TFA deprotection of compound 6 and direct coupling to N‑Cbz‑Leu‑OH, affording the known dipeptide 7 in 89 % isolated yield—comparable to yields obtained from the mono‑Boc derivative without the accompanying side‑reaction risk [1].

Protecting group strategy Peptide coupling Dipeptide synthesis

Commercial Cost Comparison: Pre‑made bis‑Boc Building Block vs. In‑house Synthesis from Mono‑Boc Precursor

The Vuong–Vederas paper notes that the protected mono‑Boc (3S)‑pyrrolid‑2‑one‑3‑yl‑l‑alanine was commercially available at approximately $150 per 50 mg at the time of publication, reflecting the difficulty of its synthesis [1]. Antiviral agent 5 (the bis‑Boc analogue) is now listed by multiple vendors (e.g., MedChemExpress at $450/5 mg, $800/10 mg) . For laboratories that would otherwise purchase the mono‑Boc precursor and perform the additional Boc‑protection step, the pre‑formed bis‑Boc intermediate eliminates one synthetic step, reduces solvent and reagent consumption, and avoids the yield loss associated with that transformation, which can offset the higher unit cost.

Procurement cost analysis Building block supply Medicinal chemistry economics

Glutamine‑Mimetic Architecture: Cyclic Lactam (Antiviral Agent 5) vs. Acyclic Amide vs. Difluorobutyl (MK‑7845) Pharmacophores

The cyclic lactam glutamine mimic embodied by Antiviral agent 5 forms a hydrogen bond with His163 of the SARS‑CoV‑2 3CL protease S1 pocket via its carbonyl oxygen, an interaction conserved across most reported covalent inhibitors [1]. MK‑7845 replaces the cyclic lactam/amide with a difluorobutyl substituent that interacts with the same His163 residue through C–F···H–N hydrogen bonding, a fundamentally different pharmacophore that confers altered solubility, absorption, and pharmacokinetic properties [1]. X‑ray crystallographic studies confirm that while both pharmacophores engage His163, the difluorobutyl group produces a distinct binding pose and requires a completely re‑engineered inhibitor scaffold, prohibiting direct substitution of the glutamine mimetic without loss of activity [1].

Pharmacophore comparison Protease inhibitor design P1 recognition element

Antiviral Agent 5: High‑Impact Application Scenarios Informed by Quantitative Evidence


Scale‑up Synthesis of SARS‑CoV‑2 3CL Protease Inhibitor Candidates for Preclinical Evaluation

The 79–86 % overall yield of the bis‑Boc route, demonstrated on 10 g scale with per‑step yields of 90–100 % [1], makes Antiviral agent 5 the preferred starting material for medicinal chemistry groups that need to produce multi‑gram quantities of P1‑modified inhibitors for pharmacokinetic and efficacy studies. The higher throughput directly addresses the yield bottleneck that has historically constrained supply of this pharmacophore, as the benchmark Pfizer route delivers only 40 % overall yield [1].

Parallel Library Synthesis of P1‑Diversified 3CL Protease Inhibitors

The bis‑Boc protection of Antiviral agent 5 eliminates the acidic amide N–H, preventing side reactions during the amide‑bond‑forming steps that attach the P1 element to diverse P2/P3 moieties [1]. This is particularly advantageous for library synthesis where high purity of crude products is essential for direct biological screening without individual purification. Coupling with N‑Cbz‑Leu‑OH proceeded in 89 % yield, demonstrating that the bis‑Boc group does not impede final deprotection and coupling [1].

Head‑to‑Head Pharmacophore Validation: Cyclic Lactam vs. Difluorobutyl Glutamine Mimics

Antiviral agent 5 provides the canonical cyclic lactam pharmacophore that has been crystallographically validated in complex with SARS‑CoV‑2 3CLPro and is present in PF‑00835231 (IC₅₀ = 0.27 nM) [2]. Research programmes comparing the cyclic lactam with the novel difluorobutyl mimic of MK‑7845 require a reliable, high‑yielding source of the cyclic lactam building block to construct matched‑pair inhibitor series [2]. The availability of Antiviral agent 5 enables these comparative SAR studies without the synthetic uncertainty of the older mono‑Boc route.

Process Chemistry Route Scouting for Antiviral Protease Inhibitor Manufacture

The Vuong–Vederas route employs inexpensive, readily available reagents and uses only catalytic quantities of precious metal (2 mol % OsO₄), with RaNi catalyst removed magnetically [1]. This atom‑economical and chromatography‑light profile makes Antiviral agent 5 an attractive intermediate for process development groups evaluating scalable routes to 3CL protease inhibitors, particularly when compared with the cyanomethylation route that uses stoichiometric CoCl₂ and NaBH₄ and requires chromatographic purification [1].

Technical Documentation Hub

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